Cas no 2323072-04-2 (N-Fmoc-5-methoxy-L-norvaline)

N-Fmoc-5-methoxy-L-norvaline 化学的及び物理的性質
名前と識別子
-
- N-Fmoc-5-methoxy-L-norvaline
- L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methoxy-
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid
- MFCD32696623
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxypentanoic acid
- 2323072-04-2
- SCHEMBL8933324
- F81104
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid
-
- インチ: 1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
- InChIKey: YOGQAEXQMBLDTM-IBGZPJMESA-N
- ほほえんだ: C(O)(=O)[C@H](CCCOC)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 369.15762283g/mol
- どういたいしつりょう: 369.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.237±0.06 g/cm3(Predicted)
- ふってん: 591.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.82±0.21(Predicted)
N-Fmoc-5-methoxy-L-norvaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1316568-1G |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 1g |
$720 | 2024-07-21 | |
Aaron | AR01V42K-250mg |
N-Fmoc-5-methoxy-L-norvaline |
2323072-04-2 | 97% | 250mg |
$318.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1316568-250mg |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 250mg |
$360 | 2025-02-26 | |
Aaron | AR01V42K-100mg |
N-Fmoc-5-methoxy-L-norvaline |
2323072-04-2 | 97% | 100mg |
$220.00 | 2025-02-12 | |
1PlusChem | 1P01V3U8-100mg |
N-Fmoc-5-methoxy-L-norvaline |
2323072-04-2 | 95% | 100mg |
$204.00 | 2024-05-24 | |
eNovation Chemicals LLC | Y1316568-500mg |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 500mg |
$515 | 2025-02-25 | |
eNovation Chemicals LLC | Y1316568-250mg |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 250mg |
$360 | 2025-02-25 | |
eNovation Chemicals LLC | Y1316568-1g |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 1g |
$720 | 2025-02-25 | |
eNovation Chemicals LLC | Y1316568-100mg |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 100mg |
$225 | 2024-07-21 | |
eNovation Chemicals LLC | Y1316568-250MG |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-pentanoic acid |
2323072-04-2 | 97% | 250mg |
$360 | 2024-07-21 |
N-Fmoc-5-methoxy-L-norvaline 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
N-Fmoc-5-methoxy-L-norvalineに関する追加情報
Recent Advances in the Application of N-Fmoc-5-methoxy-L-norvaline (CAS: 2323072-04-2) in Chemical Biology and Pharmaceutical Research
N-Fmoc-5-methoxy-L-norvaline (CAS: 2323072-04-2) has emerged as a critical building block in peptide synthesis and drug discovery, particularly in the development of novel therapeutic agents and biochemical probes. This compound, characterized by its Fmoc-protected amino group and methoxy side chain, offers unique advantages in solid-phase peptide synthesis (SPPS) and the design of peptide-based pharmaceuticals. Recent studies have highlighted its role in enhancing peptide stability, modulating pharmacokinetic properties, and enabling site-specific modifications, making it a valuable tool for researchers in chemical biology and medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of N-Fmoc-5-methoxy-L-norvaline in the synthesis of peptidomimetics targeting G-protein-coupled receptors (GPCRs). The methoxy group's electron-donating properties were found to influence the conformational dynamics of the resulting peptides, leading to improved receptor binding affinity and selectivity. This research underscores the compound's potential in the rational design of GPCR-targeted therapeutics, a rapidly growing area in drug discovery.
In the field of proteomics, researchers have recently employed N-Fmoc-5-methoxy-L-norvaline as a stable isotope-labeled analog for mass spectrometry-based protein quantification. The methoxy modification provides enhanced ionization efficiency compared to standard amino acids, enabling more sensitive detection in complex biological matrices. This application was particularly highlighted in a 2024 Nature Methods paper describing novel approaches for quantitative proteome analysis in cancer research.
The compound's chemical stability and compatibility with standard SPPS protocols have also facilitated its use in the development of peptide-drug conjugates (PDCs). Recent preclinical studies have shown that incorporation of N-Fmoc-5-methoxy-L-norvaline into PDC linkers can significantly improve serum stability while maintaining efficient drug release profiles. These findings, reported in the 2023 Annual Reports in Medicinal Chemistry, suggest promising applications in targeted cancer therapies.
Ongoing research continues to explore the structural versatility of N-Fmoc-5-methoxy-L-norvaline, with particular attention to its potential in creating constrained peptide architectures through intramolecular interactions involving the methoxy group. Computational modeling studies published in early 2024 indicate that this modification can promote favorable secondary structure formation, opening new possibilities for the design of peptide-based inhibitors of protein-protein interactions.
As the pharmaceutical industry increasingly focuses on peptide therapeutics, the demand for specialized amino acid derivatives like N-Fmoc-5-methoxy-L-norvaline is expected to grow. Current market analyses project significant expansion in this sector, driven by the compound's utility in developing next-generation biologics and its compatibility with automated synthesis platforms. Future research directions may explore its applications in mRNA display technologies and the development of macrocyclic peptide libraries for drug screening.
2323072-04-2 (N-Fmoc-5-methoxy-L-norvaline) 関連製品
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 2092804-11-8(1-(2-chloropyridin-3-yl)-2,2-difluoroethan-1-ol)
- 2172074-19-8(1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 1807063-28-0(5-(Difluoromethyl)-3-hydroxy-4-iodo-2-methoxypyridine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1805624-33-2(Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate)
- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 1390655-05-6(3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)
- 18453-26-4((2-Methyl-1H-imidazol-4-yl)methanamine)



